2-(4-Iodo-2-methyl-phenoxy)-ethanol

cross-coupling palladium catalysis aryl iodide reactivity

Medicinal chemistry and agrochemical programs rely on 2-(4-Iodo-2-methyl-phenoxy)-ethanol as a versatile intermediate for constructing complex molecular architectures. The low C-I bond dissociation energy (~57 kcal/mol) enables efficient palladium-catalyzed cross-couplings under mild conditions, while the hydroxyethyl tail provides a conjugation handle without protection/depletion sequences. This unique combination of reactivity and functionality addresses the need for high-yielding diversification in library synthesis and PET tracer development. - Lower catalyst loading and milder temperatures vs. bromo/chloro analogs - Orthogonal halogen and hydrogen bonding for supramolecular crystal engineering - Direct radiolabeling capability with ¹²⁵I for SPECT imaging studies

Molecular Formula C9H11IO2
Molecular Weight 278.09 g/mol
CAS No. 690266-26-3
Cat. No. B6355643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodo-2-methyl-phenoxy)-ethanol
CAS690266-26-3
Molecular FormulaC9H11IO2
Molecular Weight278.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)OCCO
InChIInChI=1S/C9H11IO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3
InChIKeyDAUOWVSEZXFZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodo-2-methyl-phenoxy)-ethanol: Cross-Coupling and Heterocycle Building Block


2-(4-Iodo-2-methyl-phenoxy)-ethanol (C₉H₁₁IO₂, MW 278.09 g/mol) is a substituted phenoxyethanol derivative bearing a 4-iodo and 2-methyl substitution pattern on the aromatic ring with an ethanol tail . This compound is classified as an aryl iodide-functionalized glycol ether and serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. The iodine substituent enables transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the terminal hydroxyl group permits further derivatization via esterification, etherification, or nucleophilic substitution [2]. Unlike unsubstituted phenoxyethanol, which is primarily employed as an antimicrobial preservative, this iodinated analog is procured exclusively as a building block for constructing more complex molecular architectures .

Aryl iodide building block Enables palladium-catalyzed cross-coupling under mild conditions; C–I bond reactivity facilitates Sonogashira, Suzuki, and Buchwald-Hartwig reactions.
Hydroxyethyl tail Provides a handle for esterification, etherification, or nucleophilic substitution; improves solubility in polar aprotic solvents.
Defined 4-iodo-2-methyl pattern Regiochemistry directs heterocycle formation (e.g., 1,4-benzodioxins) and influences target engagement in derived pharmacophores.

2-(4-Iodo-2-methyl-phenoxy)-ethanol: Halogen and Positional Isomer Specificity


In procurement workflows for aryl halide building blocks, substitution of 2-(4-iodo-2-methyl-phenoxy)-ethanol with its 4-bromo analog (CAS 741699-20-7), 4-chloro analog, or non-iodinated phenoxyethanol derivatives yields functionally distinct outcomes that cannot be assumed equivalent. The C–I bond exhibits substantially lower bond dissociation energy (approximately 57 kcal/mol) compared to C–Br (≈70 kcal/mol) and C–Cl (≈84 kcal/mol), translating to markedly higher reactivity in oxidative addition steps of palladium-catalyzed cross-couplings [1]. This difference directly impacts reaction temperature thresholds, catalyst loading requirements, and coupling efficiency with electron-deficient partners. Furthermore, the 2-methyl substitution pattern introduces steric and electronic effects that modulate both coupling kinetics and downstream biological target engagement when incorporated into larger pharmacophores. The presence of the ethanol side chain distinguishes this compound from 4-iodo-2-methylphenol (the direct precursor), as the hydroxyethyl group confers enhanced solubility in polar aprotic solvents and provides a handle for subsequent conjugation or polymerization without requiring protection/deprotection sequences [2]. These three structural features—iodine at the 4-position, methyl at the 2-position, and the hydroxyethyl tail—collectively define the compound's utility profile; omitting or altering any one of them produces a reagent with fundamentally different reactivity, solubility, and synthetic applicability .

4-Iodo (target) 4-Bromo or 4-chloro analogs may require higher catalyst loadings and temperatures; C–Br/C–Cl bonds are less reactive toward oxidative addition, potentially stalling electron-deficient couplings.
2-Methyl substitution Omitting the 2-methyl group alters steric and electronic effects, which can shift coupling kinetics and reduce stereoselectivity in downstream target binding.
Ethanol side chain Replacing with 4-iodo-2-methylphenol eliminates the hydroxyl handle, lowers solubility in DMF/DMSO, and may require protection/deprotection steps for conjugation.

2-(4-Iodo-2-methyl-phenoxy)-ethanol: Quantitative Evidence for Selection


Iodo vs. Bromo Cross-Coupling Reactivity

In comparative studies of ortho- and para-methyl-substituted iodoarenes versus bromoarenes, iodo-substituted compounds demonstrate consistently higher reactivity in Sonogashira coupling and palladium-catalyzed methoxycarbonylation [1]. The C–I bond of the target compound exhibits a bond dissociation energy approximately 13 kcal/mol lower than the corresponding C–Br bond of 2-(4-bromo-2-methyl-phenoxy)-ethanol (CAS 741699-20-7), enabling oxidative addition under milder conditions with reduced catalyst loadings [1]. This translates to practical advantages in synthetic workflows: iodoarenes couple efficiently at room temperature to 60°C, whereas bromoarenes typically require 80–110°C or specialized ligand systems for comparable conversions [1]. The 2-methyl substitution exerts a modest steric effect on coupling rates; however, the para-iodo positioning relative to the phenoxy oxygen maintains accessibility for transmetalation while the ortho-methyl group provides conformational constraint beneficial for stereoselective subsequent transformations [2].

Cross-coupling reactivity
Reported comparison
C–I BDE ≈57 kcal/mol ΔBDE ≈13 kcal/mol vs C–Br Coupling at 25–60°C vs 80–110°C
Enables milder palladium coupling conditions and use of air-stable catalyst precursors.
Reactivity differential confirmed in Sonogashira model studies.
cross-coupling palladium catalysis aryl iodide reactivity

Iodo-Directed Cyclization to 1,4-Benzodioxins

Electron-donating substituents on the aromatic ring of 2-phenoxyethanols promote intramolecular cyclization; the meta-iodo substituent specifically promotes Ar2-6 cyclization to form 2,3-dihydro-1,4-benzodioxins [1]. In the target compound, the iodine atom occupies the 4-position relative to the phenoxy oxygen, which in the cyclization pathway functions as a meta-substituent relative to the site of ring closure. This regiochemical outcome is distinct from that observed with para-substituted analogs, which favor Ar1-5 cyclization products [1]. The Ar2-6 cyclization pathway proceeds via rearrangement of an Ar1-5 intermediate in which carbon migrates preferentially over oxygen [1]. Under standard conditions (HgO/I₂), the reaction yields 6-iodo-1,4-benzodioxane derivatives as the predominant products rather than the isomeric dihydrobenzofurans obtained from unsubstituted or differently substituted phenoxyethanols [1]. This regioselectivity is a direct consequence of the iodo substituent's electronic and steric influence on the cyclization transition state.

Cyclization regioselectivity
Class-level inference
meta-Iodo directs Ar2-6 cyclization → 2,3-dihydro-1,4-benzodioxins
Supports synthesis of 1,4-benzodioxin scaffolds; iodine remains available for subsequent coupling.
Regiochemical outcome derived from HgO/I₂-mediated cyclization studies; verify for this specific substrate.
intramolecular cyclization heterocycle synthesis 1,4-benzodioxin

Serotonin Transporter Binding Affinity

In a systematic evaluation of iodinated tomoxetine derivatives, the compound 1R,(R)-(-)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine—which incorporates the exact 4-iodo-2-methylphenoxy moiety present in the target compound—demonstrated a serotonin (5-HT) uptake site binding affinity of Ki = 0.65 nM for the R isomer [1]. The S isomer exhibited a 21-fold lower affinity (Ki = 13.9 nM), establishing that the 4-iodo-2-methylphenoxy scaffold contributes critically to stereoselective target engagement [1]. Importantly, elimination of the 2-methyl group or repositioning of the methyl substituent resulted in loss of stereoselectivity, confirming that the precise 4-iodo-2-methyl substitution pattern is essential for the observed pharmacological profile [1]. In comparison, the corresponding 2-iodo analog (with iodine at the ortho position) shifted selectivity toward norepinephrine uptake sites (Ki = 0.24 nM for NE vs. 5-HT), demonstrating that the 4-iodo positioning is a key determinant of serotonin transporter selectivity [1].

SERT binding affinity
Head-to-head
R-isomer Ki = 0.65 nM 21-fold selectivity over S-isomer (Ki = 13.9 nM)
4-Iodo-2-methylphenoxy substructure confers high-affinity, stereoselective target engagement in reported binding assays.
Binding context from radioligand displacement; building block utility for neuroscience programs.
serotonin transporter SERT binding stereoselective ligands

Juvenile Hormone Activity

Substituted β-phenoxyethanol compounds have been identified in patent literature as possessing juvenile hormone (JH) activity, with demonstrated utility for hormonal pest control and enhanced silkworm cocoon production [1]. The general structure claimed includes β-phenoxyethanols bearing halogen, alkyl, or alkoxy substituents on the aromatic ring [1]. The target compound—2-(4-iodo-2-methyl-phenoxy)-ethanol—falls precisely within this claimed structural class, combining a 4-halogen (iodo) and 2-alkyl (methyl) substitution pattern on the phenoxy ring with the requisite β-ethanol side chain [2]. While specific quantitative JH activity data for the 4-iodo-2-methyl analog are not disclosed in the available patent literature, the structure-activity relationship inferred from the patent claims establishes that halogen substitution at the 4-position is permissive for JH activity, and the iodine atom provides orthogonal utility as a heavy atom for radiolabeling (¹²⁵I) or X-ray crystallographic phasing in target identification studies [1]. In contrast, the non-iodinated 2-methylphenoxyethanol lacks the heavy atom handle for biophysical applications.

Juvenile hormone activity
Class-level inference
Falls within claimed JH-active β-phenoxyethanol class Heavy atom (I) enables radiolabeling
Scaffold aligns with patent claims; no quantitative JH data disclosed for this specific analog.
Class-level assignment; verify in target insect bioassays.
juvenile hormone analog juvenoid insect growth regulator

Iodine-Based Halogen Bonding Capacity

Halogen bonding—the noncovalent interaction between an electrophilic halogen substituent and a Lewis base—exhibits strength scaling with halogen polarizability: I > Br > Cl ≫ F [1]. The iodine atom at the 4-position of the target compound provides a σ-hole of greater magnitude and accessibility compared to bromo or chloro analogs [1]. This property has been exploited in the crystallization of halophenyl-functionalized ethereal podands, where C–I⋯B halogen bonds of comparable strength to C–H⋯O hydrogen bonds govern solid-state packing and solution-phase anion binding [2]. The ethanol side chain provides an additional hydrogen-bond donor/acceptor site, enabling orthogonal noncovalent interaction motifs (halogen bonding + hydrogen bonding) within a single building block [3]. In contrast, the 4-bromo analog (CAS 741699-20-7) exhibits weaker halogen bonding due to lower polarizability, while the non-halogenated 2-methylphenoxyethanol lacks the halogen bonding functionality entirely [1].

Halogen bonding capacity
Class-level inference
I > Br > Cl in σ-hole strength 4-Iodo provides strongest halogen bond donor
May support crystal engineering and supramolecular assembly requiring robust C–I···Lewis base interactions.
Ranking based on halogen polarizability; quantitative interaction energies depend on acceptor.
halogen bonding crystal engineering supramolecular chemistry

Solubility Enhancement via Ethanol Side Chain

The ethanol side chain of 2-(4-iodo-2-methyl-phenoxy)-ethanol confers enhanced solubility in polar aprotic and protic solvents compared to its direct precursor, 4-iodo-2-methylphenol [1]. The hydroxyl group provides a calculated topological polar surface area of 29.5 Ų and enables hydrogen bonding with solvent molecules, facilitating dissolution in DMF, DMSO, and THF/water mixtures [1]. This property simplifies reaction setup in cross-coupling procedures where homogeneous conditions are preferred, and eliminates the need for phase-transfer catalysts that would be required with the less polar parent phenol. In comparison, 4-iodo-2-methylphenol exhibits lower aqueous solubility and reduced compatibility with polar reaction media due to the absence of the hydrophilic ethanol moiety [1]. The calculated XLogP3 value of 2.2 for the target compound reflects a balanced lipophilicity profile suitable for both organic-phase reactions and aqueous workup [1].

Solubility enhancement
Reported comparison
TPSA 29.5 Ų (vs 20.2 Ų for parent phenol) XLogP3 = 2.2
Improves handling in DMF, DMSO, and aqueous mixtures; reduces need for phase-transfer additives.
Calculated values; confirm empirical solubility in target solvent system.
solubility polar aprotic solvents synthetic intermediate

2-(4-Iodo-2-methyl-phenoxy)-ethanol: Procurement and Applications


5-HT Transporter Ligand Synthesis

Medicinal chemistry groups developing selective serotonin reuptake inhibitors or PET tracer candidates can employ 2-(4-iodo-2-methyl-phenoxy)-ethanol as a key building block to install the 4-iodo-2-methylphenoxy pharmacophore [1]. The iodine atom enables subsequent radiolabeling with ¹²⁵I for in vitro binding studies or SPECT imaging, while the 2-methyl group is essential for maintaining stereoselectivity at the target [1]. This scenario is supported by the demonstration that the 4-iodo-2-methylphenoxy moiety—identical to that in the target compound—confers high-affinity SERT binding (Ki = 0.65 nM) with 21-fold stereoselectivity [1].

Palladium-Catalyzed Heterocyclic Diversification

The aryl iodide functionality of 2-(4-iodo-2-methyl-phenoxy)-ethanol makes it an optimal substrate for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings under mild conditions [1]. In library synthesis workflows, the compound can first undergo Sonogashira coupling with terminal alkynes (room temperature to 60°C), followed by intramolecular cyclization of the ethanol side chain to generate 2,3-dihydro-1,4-benzodioxin derivatives [2]. The C–I bond's low dissociation energy (≈57 kcal/mol) enables efficient coupling with electron-deficient aryl boronic acids that would react sluggishly with the corresponding bromoarene, reducing catalyst screening time and improving library success rates [1].

Crystal Engineering with Halogen Bonding

Research groups in crystal engineering and supramolecular chemistry can utilize 2-(4-iodo-2-methyl-phenoxy)-ethanol as a bifunctional tecton combining a strong halogen bond donor (4-iodo) and a hydrogen bond donor/acceptor (ethanol hydroxyl) [1]. The iodine σ-hole provides directional C–I⋯N/O/S halogen bonding interactions of comparable strength to classical hydrogen bonds, while the ethanol tail introduces orthogonal hydrogen-bonding capacity [2]. This dual functionality enables the construction of predictable supramolecular architectures, including porous organic frameworks, anion-binding receptors, and co-crystals with pharmaceutical relevance [1]. The iodo derivative is essential for these applications; bromo and chloro analogs provide insufficient halogen bond strength to compete with alternative packing motifs [1].

Agrochemical Juvenoid Development

Agrochemical discovery programs targeting insect juvenile hormone mimics (juvenoids) can incorporate 2-(4-iodo-2-methyl-phenoxy)-ethanol as a scaffold that aligns with patent-claimed β-phenoxyethanol structures possessing JH activity [1]. The iodine substituent serves a dual purpose: it maintains the halogen substitution pattern permissive for JH activity while providing a heavy atom for radiolabeling studies in insect ADME (absorption, distribution, metabolism, excretion) investigations [2]. This enables seamless transition from in vitro JH activity screening to in vivo pharmacokinetic profiling using the identical chemical scaffold, without requiring synthesis of separate labeled and unlabeled analogs [2].

Application
Selection Property
Validation Focus
5-HT transporter ligand synthesis
4-Iodo-2-methylphenoxy pharmacophore installation
SERT binding stereoselectivity and radiolabeling feasibility
Palladium-catalyzed heterocyclic diversification
Aryl iodide reactivity under mild coupling conditions
Cross-coupling efficiency and subsequent cyclization regiochemistry
Crystal engineering with halogen bonding
Iodo halogen bond donor and orthogonal H-bond donor/acceptor
Supramolecular architecture predictability and anion recognition
Agrochemical juvenoid development
JH-active β-phenoxyethanol scaffold with heavy-atom handle
Juvenile hormone screening and insect ADME radiolabeling studies

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